molecular formula C10H14N2O B6240193 2-methyl-N1-(oxetan-3-yl)benzene-1,4-diamine CAS No. 2375259-13-3

2-methyl-N1-(oxetan-3-yl)benzene-1,4-diamine

Cat. No.: B6240193
CAS No.: 2375259-13-3
M. Wt: 178.2
InChI Key:
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Description

2-Methyl-N1-(oxetan-3-yl)benzene-1,4-diamine is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N1-(oxetan-3-yl)benzene-1,4-diamine typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylbenzene to form 2-methyl-1,4-dinitrobenzene. This intermediate is then reduced to 2-methyl-1,4-diaminobenzene. The final step involves the reaction of 2-methyl-1,4-diaminobenzene with oxetane derivatives under specific conditions to introduce the oxetane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often uses continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N1-(oxetan-3-yl)benzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, often in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Modified amine compounds.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-Methyl-N1-(oxetan-3-yl)benzene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-methyl-N1-(oxetan-3-yl)benzene-1,4-diamine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzene-1,4-diamine: Lacks the oxetane ring, making it less structurally complex.

    N1-(Oxetan-3-yl)benzene-1,4-diamine: Similar but without the methyl group, affecting its reactivity and applications.

Uniqueness

2-Methyl-N1-(oxetan-3-yl)benzene-1,4-diamine is unique due to the presence of both a methyl group and an oxetane ring, which confer distinct chemical and physical properties. These features make it a versatile compound in various research and industrial applications.

Properties

CAS No.

2375259-13-3

Molecular Formula

C10H14N2O

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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